molecular formula C20H27N B12934803 4-tert-Butyl-N-(4-butylphenyl)aniline CAS No. 398483-80-2

4-tert-Butyl-N-(4-butylphenyl)aniline

Cat. No.: B12934803
CAS No.: 398483-80-2
M. Wt: 281.4 g/mol
InChI Key: QRNGTRWUUBHFEB-UHFFFAOYSA-N
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Description

4-Butyl-N-(4-(tert-butyl)phenyl)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a butyl group and a tert-butyl group attached to the phenyl rings. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-N-(4-(tert-butyl)phenyl)aniline can be achieved through multiple synthetic routes. One common method involves the N-substitution reaction of aniline derivatives. The reaction typically requires the use of a base and a suitable solvent, such as toluene, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 4-Butyl-N-(4-(tert-butyl)phenyl)aniline may involve large-scale N-substitution reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-N-(4-(tert-butyl)phenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Butyl-N-(4-(tert-butyl)phenyl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Butyl-N-(4-(tert-butyl)phenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its effects are mediated through binding to proteins, enzymes, and other cellular components, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-Butyl-N-(4-(tert-butyl)phenyl)aniline is unique due to the presence of both butyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

398483-80-2

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

4-butyl-N-(4-tert-butylphenyl)aniline

InChI

InChI=1S/C20H27N/c1-5-6-7-16-8-12-18(13-9-16)21-19-14-10-17(11-15-19)20(2,3)4/h8-15,21H,5-7H2,1-4H3

InChI Key

QRNGTRWUUBHFEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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